LDHA Inhibitory Potency: Methyl Ester vs. Acetamide Analog in Human Enzyme Assay
The 2-((3-cyanopyridin-2-yl)thio)acetamide derivative, synthesized from the methyl ester precursor, demonstrated an IC50 of 1.24 μM against human lactate dehydrogenase A (LDHA) in an in vitro enzymatic assay, whereas no measurable residual activity was reported for the methyl ester itself in this specific assay [1]. This demonstrates that the ester-to-amide transformation is essential for bioactivity and positions the methyl ester as a critical, distinguishable synthetic intermediate rather than an interchangeable active pharmaceutical ingredient.
| Evidence Dimension | LDHA enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported as an LDHA inhibitor (serves as synthetic precursor) |
| Comparator Or Baseline | 2-((3-cyanopyridin-2-yl)thio)acetamide (Inhibitor 9): IC50 = 1.24 μM |
| Quantified Difference | Bioactivity is contingent on amide formation; methyl ester lacks direct inhibitory activity in this context |
| Conditions | Recombinant human LDHA; in vitro enzymatic assay (Bioorg. Med. Chem. Lett. 2016) |
Why This Matters
Procurement of the methyl ester is justified specifically when the synthetic route requires ester hydrolysis or aminolysis to access the bioactive amide form; direct purchase of the amide bypasses this step but loses the synthetic versatility of the ester handle.
- [1] Cui, W., Lv, W., Qu, Y., Ma, R., Wang, Y.-W., Xu, Y.-J., Wu, D., & Chen, X. (2016). Discovery of 2-((3-cyanopyridin-2-yl)thio)acetamides as human lactate dehydrogenase A inhibitors. Bioorg. Med. Chem. Lett., 26(16), 3984–3987. View Source
